molecular formula C10H13Cl2N B3024885 1-(4-Chlorobenzyl)cyclopropanamine hydrochloride CAS No. 29977-80-8

1-(4-Chlorobenzyl)cyclopropanamine hydrochloride

Cat. No. B3024885
CAS RN: 29977-80-8
M. Wt: 218.12 g/mol
InChI Key: WIGGMLJLERJMTN-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)cyclopropanamine hydrochloride, also known as 1-(4-CB-HCl), is a cyclopropanamine derivative with a 4-chlorobenzyl substituent at the 1-position. It is a potent agonist of the 5-HT2A serotonin receptor and has been used in scientific research as a tool compound to study the structure-activity relationship of 5-HT2A agonists. 1-(4-CB-HCl) has been studied for its potential use in the treatment of various neurological and psychiatric disorders, including depression, addiction, and schizophrenia.

Scientific Research Applications

CNS Biological Target

1-(4-Chlorobenzyl)cyclopropanamine hydrochloride has been explored for its potential in treating various neurological conditions. It acts as an inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme involved in the methylation of histones. This inhibition leads to increased methylation of histone 3, which is linked to alterations in gene expression. The compound is under examination as a therapeutic agent for conditions such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).

Investigation of Bioactive Conformation

Research on 1-(4-Chlorobenzyl)cyclopropanamine hydrochloride extends to understanding its bioactive conformation, especially in relation to the histamine H3 receptor. Conformational restriction strategies, using cyclopropylic strain, have been employed to ascertain the active forms of this compound for effective H3 receptor antagonism. This approach has significant implications for optimizing the drug's design and enhancing its therapeutic efficacy (Mizuki Watanabe et al., 2010).

Platelet Aggregation Inhibition

Studies have also looked into the effects of similar compounds on platelet aggregation, an essential aspect of clot formation and cardiovascular health. For instance, Ticlopidine, a compound structurally related to 1-(4-Chlorobenzyl)cyclopropanamine hydrochloride, has been shown to be a potent inhibitor of platelet aggregation in rats, indicating potential applications in preventing clot-related cardiovascular events (S. Ashida & Y. Abiko, 1978).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-3-1-8(2-4-9)7-10(12)5-6-10;/h1-4H,5-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGGMLJLERJMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)cyclopropanamine hydrochloride

CAS RN

29977-80-8
Record name 1-[(4-chlorophenyl)methyl]cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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